molecular formula C14H20N2O2Si B3105592 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole CAS No. 154028-50-9

1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole

Cat. No.: B3105592
CAS No.: 154028-50-9
M. Wt: 276.41 g/mol
InChI Key: SCBWKQTVQDJNNV-UHFFFAOYSA-N
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Description

1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole is an organic compound that features a benzimidazole core substituted with a formyl group and a 2-trimethylsilylethoxymethyl group

Preparation Methods

The synthesis of 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) for deprotonation steps .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or other reduced forms.

    Substitution: The benzimidazole core allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole involves its interaction with molecular targets through its functional groups. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the benzimidazole core can interact with various biological targets, including enzymes and receptors. The trimethylsilylethoxymethyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions .

Comparison with Similar Compounds

Similar compounds to 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole include:

    2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protecting group for hydroxyl functions.

    1-(2-Trimethylsilylethoxymethyl)-1H-imidazole: Another derivative used in organic synthesis.

    2-(Trimethylsilyl)ethoxymethyl ethers: Commonly used in the protection of phenols and alcohols.

What sets this compound apart is its combination of the benzimidazole core with the formyl and trimethylsilylethoxymethyl groups, providing unique reactivity and stability .

Properties

IUPAC Name

1-(2-trimethylsilylethoxymethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2Si/c1-19(2,3)9-8-18-11-16-13-7-5-4-6-12(13)15-14(16)10-17/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBWKQTVQDJNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC=CC=C2N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of benzimidazole (2.00 g, 16.9 mmol) in anhydrous DMF (25 mL) was added N,N-diisopropylethylamine (7.3 mL, 42.2 mmol) followed by 2-(trimethylsilyl)ethoxymethyl chloride (3.3 mL, 18.6 mmol) and the resultant solution was heated to 80□ C. for 4 hours. Purification of the crude brown oil through a plug of silica gel (CH2Cl2/MeOH, 19:1) provided the 1-(2-trimethylsilylethoxymethyl)-benzimidazole (3.19 g, 76%) as an orange oil. 1H NMR (CDCl3) −0.05 (s, 9H), 0.90 (t, 2H, J=9 Hz), 3.51 (t, 2H, J=9 Hz), 5.55 (s, 2H), 7.32–7.37 (m, 2H), 7.55 (br d, 1H, J=6 Hz), 7.83 (br d, 1H, J=6 Hz), 7.98 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of the alcohol from above (26.58 g, 0.096 mol) in dry CH2Cl2 (450 mL) was added activated MnO2 (<5 micron, ˜85%, 93 g, 0.91 mol) and the suspension stirred at room temperature overnight. The mixture was filtered through celite© (175 g) and the cake was washed with CH2Cl2. The solvent was removed from the eluent under reduced pressure and the resultant residue purified by column chromatography on silica gel (3% MeOH/CH2Cl2) to provide the title aldehyde (14.41 g, 55%) as a pale yellow oil. 1H NMR (CDCl3) δ −0.07 (s, 9H), 0.90 (t, 2H, J=9 Hz), 3.56 (t, 2H, J=9 Hz), 6.04 (s, 2H), 7.43-7.51 (m, 2H), 7.66 (d, 1H, J=9 Hz), 7.95 (d, 1H, J=9 Hz), 10.13 (s, 1H); 13C NMR (CD3OD) δ −1.19, 17.94, 66.62, 73.30, 112.22, 122.51, 124.64, 127.43, 136.62, 143.11, 146.39, 185.10; ES-MS m/z (M+H);
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
93 g
Type
catalyst
Reaction Step One
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole
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1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole

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